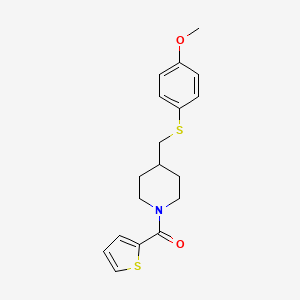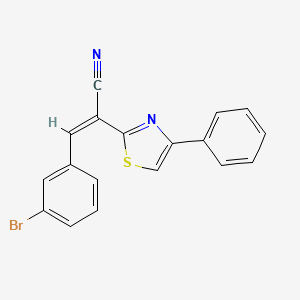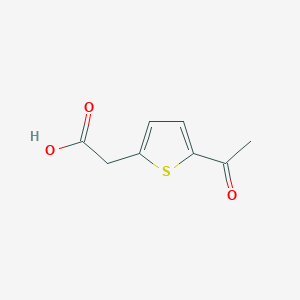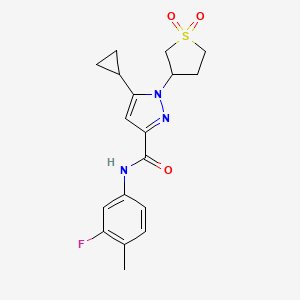
N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains multiple functional groups, including an oxalamide moiety, which is a characteristic feature of a class of compounds known for their potential biological activity and their use in various chemical syntheses.
Synthesis Analysis
The synthesis of oxalamide derivatives can be achieved through various synthetic routes. One such method is described in a paper where a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides is developed from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences . Although the specific compound is not directly mentioned, the general methodology could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
While the exact molecular structure of the compound is not provided in the data, the crystal structure of a related compound with an oxalamide group has been determined by X-ray diffraction analysis . This suggests that similar techniques could be employed to elucidate the molecular structure of "this compound," which would be crucial for understanding its chemical reactivity and interactions.
Chemical Reactions Analysis
Oxalamide derivatives are known to participate in hydrogen-bonded supramolecular networks, as evidenced by the molecule of N,N'-bis(4-pyridylmethyl)oxalamide, which forms extended networks through intermolecular hydrogen bonds . This characteristic could imply that the compound may also engage in similar hydrogen bonding, affecting its solubility, crystallinity, and potential for forming supramolecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. For instance, the presence of a morpholine ring, as seen in other compounds , could affect the compound's basicity and solubility in various solvents. Additionally, the pyrrol group, which is a feature in another synthesized compound , could contribute to the compound's electronic properties and reactivity. The oxalamide group itself is known to be involved in hydrogen bonding, which could influence the compound's melting point, boiling point, and stability .
科学的研究の応用
Chemical Synthesis and Catalysis
One research application involves the use of similar diamide compounds in catalytic processes. For instance, diamides have been used as effective ligands for copper-catalyzed coupling reactions, indicating potential roles in the synthesis of complex organic molecules. This process could be applicable in the development of pharmaceuticals, polymers, and fine chemicals, showcasing the versatility of these compounds in organic synthesis (Chen et al., 2023).
Material Science
In material science, derivatives of oxalamide have been explored for their potential in creating new materials with specific electronic properties. The electronic spectrum analysis and quantum-chemical simulation of similar compounds suggest their applicability in designing novel dyes and materials for electronic devices, highlighting the importance of such compounds in developing advanced materials with tailored properties (Yelenich et al., 2016).
Ligand Design for Metal Complexes
Another application is found in the design of ligands for metal complexes, which are crucial in catalysis and material science. The structural flexibility and electronic properties of oxalamide derivatives make them suitable candidates for developing new metal-organic frameworks (MOFs), catalysts, and coordination compounds for a variety of applications, including catalysis, sensing, and separation technologies (Mamedov et al., 2016).
特性
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-15-6-7-17(13-16(15)2)23-21(27)20(26)22-14-19(18-5-4-8-24(18)3)25-9-11-28-12-10-25/h4-8,13,19H,9-12,14H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJMSGYERUDOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2503476.png)
![4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2503477.png)




![N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503488.png)
![Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2503490.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503492.png)
![1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2503493.png)
![ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2503494.png)

![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)
![N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)